H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
CAS No.:
Cat. No.: VC14480290
Molecular Formula: C54H85N13O15S
Molecular Weight: 1188.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C54H85N13O15S |
---|---|
Molecular Weight | 1188.4 g/mol |
IUPAC Name | 3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72) |
Standard InChI Key | AYLPVIWBPZMVSH-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is a linear peptide comprising 11 amino acid residues, each in the DL-configuration, terminated by an amidated C-terminal methionine. The N-terminal pyroglutamic acid (Pyr) and the inclusion of non-standard residues such as xiIle (a modified isoleucine) contribute to its structural distinctiveness.
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₅₄H₈₅N₁₃O₁₅S |
Molecular Weight | 1188.4 g/mol |
IUPAC Name | 3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O) |
The presence of sulfur in methionine and the aromatic phenylalanine side chain introduces opportunities for hydrophobic interactions and redox reactivity.
Stereochemical Considerations
The DL-configuration of each residue creates a racemic mixture, potentially influencing the peptide’s conformational flexibility and binding affinity. Unlike L-amino acids, which dominate natural proteins, DL-forms may confer resistance to enzymatic degradation, extending the compound’s half-life in biological systems.
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this peptide likely follows SPPS protocols, given the method’s dominance in producing complex sequences. Key steps include:
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Resin Activation: A Wang or Rink amide resin is employed to anchor the C-terminal methionine.
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Iterative Coupling: Each DL-amino acid is activated using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) and coupled sequentially.
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Deprotection: The Fmoc group is removed using piperidine after each coupling.
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Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.
Challenges arise from the racemic nature of DL-residues, which complicate stereochemical control and may necessitate chiral stationary phases for purification.
Analytical Validation
Mass Spectrometry: ESI-MS or MALDI-TOF confirms the molecular weight (1188.4 Da) and verifies synthesis accuracy.
Circular Dichroism (CD): The DL-configuration likely produces a CD spectrum distinct from all-L or all-D peptides, reflecting altered secondary structure propensity.
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Effects
Structural homology to neuroactive peptides like Eledoisin suggests potential bioactivities:
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Vasodilation: Analogous to Eledoisin, this peptide may interact with tachykinin receptors, inducing smooth muscle relaxation.
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Neurotransmitter Modulation: The C-terminal amide and charged residues (Asp, Lys) could facilitate interactions with ionotropic receptors.
Table 2: Comparative Bioactivity Profiles
Peptide | Primary Activity | Molecular Target |
---|---|---|
Eledoisin | Vasodilation, pain transmission | NK₁ receptor |
Neurotensin | Hypotension, dopamine release | NTS1/NTS2 receptors |
H-DL-Pyr-...-Met-NH₂ | Putative neuroactivity | Undetermined |
Stability and Metabolic Fate
The DL-amino acids and N-terminal pyroglutamate may confer resistance to aminopeptidases, while the amidated C-terminal could reduce carboxypeptidase susceptibility. In vitro studies are needed to quantify plasma half-life and metabolic pathways.
Comparative Analysis with Related Peptides
Contrasting DL vs. L-Configured Peptides
DL-peptides exhibit:
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Reduced Receptor Specificity: Racemic mixtures may bind multiple receptor isoforms with lower affinity.
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Enhanced Stability: Resistance to proteolysis extends functional duration but may complicate dose-response relationships.
Structural Analogues
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Eledoisin (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂): Shares 63% sequence identity, differing at positions 3 (Ser vs. DL-Ser) and 8 (Ile vs. xiIle). These variations may alter receptor binding kinetics.
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Neurotensin: Lacks the pyroglutamate N-terminus and includes arginine-rich regions, underscoring functional divergence.
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